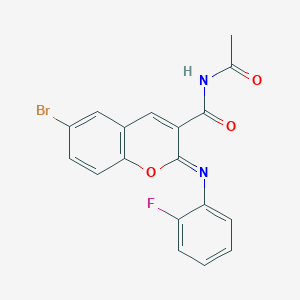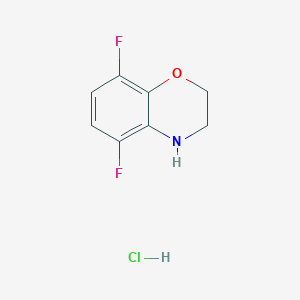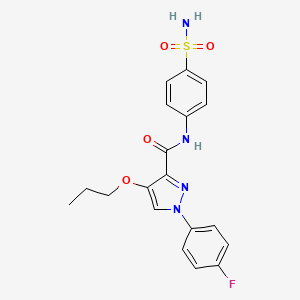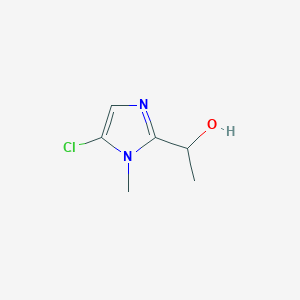![molecular formula C24H27N5O2S2 B3007409 2-((1-ethyl-3-methyl-7-oxo-6-(thiophen-2-ylmethyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-isopropylphenyl)acetamide CAS No. 1359312-15-4](/img/structure/B3007409.png)
2-((1-ethyl-3-methyl-7-oxo-6-(thiophen-2-ylmethyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-isopropylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule with potential medicinal properties . It belongs to the class of compounds known as pyrazolo-pyridines, which are known for their anti-inflammatory properties .
Synthesis Analysis
The synthesis of similar compounds involves a two-step reaction . The first step is the synthesis of (3Z,5E)-1-methyl-3,5-bis(thiophen-2-ylmethylene)piperidin-4-one derivatives by stirring the mixture of 1-methylpiperidin-4-one and substituted thiophene-carbaldehydes in the presence of methanol . In the second and final step, these compounds are refluxed with phenyl-hydrazine to achieve the target compounds .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. Alkynes, for instance, are organic molecules made of the functional group carbon-carbon triple bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its molecular structure. Alcohols, for example, are organic compounds with a hydroxyl (OH) functional group on an aliphatic carbon atom .Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Synthesis
This compound is associated with the synthesis of innovative heterocycles, which are crucial in developing pharmaceuticals and agrochemicals. Research highlights its role in generating compounds with potential insecticidal activity against pests like the cotton leafworm, Spodoptera littoralis. These compounds include pyrrole, pyridine, and thiophene derivatives, among others, which are identified through various spectroscopic techniques such as IR, MS, and NMR (Fadda et al., 2017).
Coordination Complexes and Antioxidant Activity
Another application involves synthesizing coordination complexes with metals like Co(II) and Cu(II), using pyrazole-acetamide derivatives. These complexes have been studied for their antioxidant activity, showing significant potential in scavenging free radicals, which is crucial in combating oxidative stress-related diseases (Chkirate et al., 2019).
Radioligand Synthesis for Imaging
The compound plays a role in synthesizing selective radioligands for imaging the translocator protein (18 kDa) with positron emission tomography (PET). This application is critical in neurological research, aiding in the study of brain inflammation and neurodegeneration (Dollé et al., 2008).
Antimicrobial and Antitumor Activities
Research also explores its derivatives for antimicrobial and antitumor activities. For instance, thiazoles and their fused derivatives synthesized from related precursors have shown promising antimicrobial properties against bacterial and fungal strains. This suggests potential applications in developing new antimicrobial agents (Wardkhan et al., 2008).
Additionally, certain pyrazolo[3,4-d]pyrimidine derivatives have been evaluated for their antitumor activity, indicating the compound's relevance in cancer research. Some derivatives displayed moderate activity against human breast adenocarcinoma cell lines, highlighting their potential as anticancer agents (El-Morsy et al., 2017).
Wirkmechanismus
Eigenschaften
IUPAC Name |
2-[1-ethyl-3-methyl-7-oxo-6-(thiophen-2-ylmethyl)pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl-N-(4-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O2S2/c1-5-29-22-21(16(4)27-29)26-24(28(23(22)31)13-19-7-6-12-32-19)33-14-20(30)25-18-10-8-17(9-11-18)15(2)3/h6-12,15H,5,13-14H2,1-4H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSZUDOQVFSTYQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=CS3)SCC(=O)NC4=CC=C(C=C4)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-[2-(Cyclohexen-1-yl)ethylamino]-2-oxoethyl] 4-formylbenzoate](/img/structure/B3007333.png)
![7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-isopentylquinazoline-2,4(1H,3H)-dione](/img/structure/B3007336.png)
![3-(2-chlorophenyl)-N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-methylisoxazole-4-carboxamide](/img/structure/B3007337.png)

![4-[2-(2-Chloro-5-methylphenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B3007340.png)
![tert-Butyl N-[2-(2-methylpiperidin-4-yl)ethyl]carbamate](/img/structure/B3007341.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B3007343.png)


![4-methoxy-3-methyl-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide](/img/structure/B3007346.png)
